molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2761541
CAS No.: 926205-67-6
M. Wt: 254.249
InChI Key: NVGPXGYPXROOIE-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a high-value chemical intermediate for research and development in medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in drug discovery noted for its close structural similitude to purine bases adenine and guanine, which contributes to its significant biological relevance . Derivatives of this heterocyclic system are frequently investigated as potent inhibitors of various tyrosine and serine/threonine kinases and have demonstrated a wide range of biomedical applications, including potential as antileukemic agents . As a bifunctional molecule containing both a pyrazolopyridine core and a nicotinic acid derivative, it serves as a key building block for the synthesis of more complex bioactive molecules. The compound is provided with a guaranteed Certificate of Analysis (COA) to ensure batch-specific quality and identity confirmation. This product is intended for research purposes as a pharmaceutical intermediate and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGPXGYPXROOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core:

    • Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions involving hydrazine derivatives.
    • Example: Reacting 3-cyanopyridine with hydrazine hydrate under reflux conditions to form the pyrazolo[3,4-b]pyridine scaffold.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridine or pyrazole rings.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of alcohol derivatives from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

    Material Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 1-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Comparison:

  • Structural Differences: The position of the pyridinylmethyl group or the carboxylic acid group can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may exhibit unique binding affinities or electronic properties due to its specific substitution pattern, making it particularly valuable in certain applications.

This detailed overview provides a comprehensive understanding of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.

  • Molecular Formula : C18H13N5O2
  • Molecular Weight : 331.33 g/mol
  • CAS Number : 929974-39-0

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities. Notably, it has demonstrated promising results against various cancer cell lines and possesses anti-inflammatory properties.

Anticancer Activity

1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF7 (Breast)3.79Induction of apoptosis
SF-268 (Brain)12.50Cell cycle arrest
NCI-H460 (Lung)42.30Inhibition of proliferation
A549 (Lung)26.00Autophagy induction without apoptosis
HepG2 (Liver)0.71Targeting specific signaling pathways

The mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
  • Autophagy Modulation : Inducing autophagic processes that can lead to cancer cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, research indicates that 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may possess anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

A recent study assessed the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The results indicated a reduction in inflammation markers in vitro and in vivo models, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has favorable absorption characteristics and a manageable toxicity profile at therapeutic doses.

Q & A

Q. What are the most reliable synthetic routes for 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can purity be optimized?

Answer: The synthesis typically involves condensation reactions between pyrazole-amine precursors and activated carbonyl intermediates. For example, trifluoroacetic acid (TFA)-catalyzed reflux in toluene has been effective for analogous pyrazolo[3,4-b]pyridine derivatives, yielding products with >90% purity after recrystallization . Key steps include:

  • Precursor selection : Use ethyl 2-benzoyl-3,3-bis(methylthio)acrylate derivatives to introduce the pyridine moiety.
  • Catalysis : TFA (30 mol%) improves cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol enhances purity. Validate via 1^1H/13^{13}C NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:

  • IR spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500-3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • NMR : 1^1H NMR should resolve pyridin-3-ylmethyl protons (δ 4.5–5.0 ppm, singlet) and pyrazole ring protons (δ 7.0–8.5 ppm). 13^{13}C NMR must show the carboxylic carbon at ~165–170 ppm .
  • Resolution of discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare melting points with literature. If NMR signals overlap, use 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). For pyrazolo[3,4-b]pyridines, prioritize substitutions at the pyridin-3-ylmethyl group to modulate steric and electronic interactions .
  • QSAR modeling : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize hydrophobicity for membrane permeability .

Q. What strategies address low yields in the final cyclization step of the synthesis?

Answer: Low yields often stem from incomplete ring closure or side reactions. Mitigation strategies include:

  • Solvent optimization : Replace toluene with DMF for polar intermediates, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses (yield increase from 45% to 72%) .
  • Temperature control : Perform microwave-assisted synthesis at 120°C for 30 minutes to accelerate cyclization .
  • Catalyst screening : Test Lewis acids like ZnCl2_2 or Sc(OTf)3_3 if TFA underperforms .

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) across studies .
  • Validate mechanisms : Employ CRISPR-edited cell lines to confirm target specificity. For instance, if conflicting data exist on apoptosis induction, compare caspase-3 activation in wild-type vs. Bax/Bak knockout cells .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; pyrazolo[3,4-b]pyridines are prone to hydrolysis at the ester group, but carboxylic acid derivatives show improved stability .
  • Plasma stability : Use human plasma at 37°C with LC-MS quantification. Half-life >4 hours indicates suitability for in vivo studies .

Q. How can regioselectivity challenges during functionalization be managed?

Answer:

  • Directing groups : Introduce a nitro group at the pyridine C4 position to direct electrophilic substitution to C6 .
  • Metal-mediated reactions : Use Pd-catalyzed C-H activation with pyridin-3-ylmethyl as a directing group for selective halogenation .

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